1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmacological agents. This compound belongs to a class of heterocyclic compounds that incorporate both piperidine and pyridazine rings, which are known for their significant biological activities.
The compound can be sourced through various synthetic methods discussed in the literature, and its properties are highlighted in databases such as PubChem and scientific articles focusing on heterocyclic chemistry. It is classified under chemical identifiers like the Chemical Abstracts Service number 1315366-14-3, which aids in its identification in chemical databases .
1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structures. Specifically, it features a piperidine ring (a six-membered ring containing one nitrogen atom) and a pyridazine ring (a six-membered ring containing two adjacent nitrogen atoms). The dihydrochloride form indicates that the compound exists as a salt with hydrochloric acid, enhancing its solubility and stability.
The synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride typically involves the reaction of pyridazine derivatives with piperidine compounds. Various methods have been reported in the literature, including:
A common synthetic route includes:
The molecular structure of 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride consists of two main components:
1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride can participate in various chemical reactions typical for amines and heterocycles:
The reactivity profile of this compound can be influenced by the electronic properties of the pyridazine ring, which may stabilize certain intermediates during reaction pathways .
The mechanism of action for compounds containing piperidine and pyridazine rings often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that similar compounds exhibit activity against targets like p21-activated kinase 4 (PAK4), suggesting potential therapeutic applications in cancer treatment .
1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride typically exhibits:
The compound's chemical properties include:
Relevant data from solubility tests indicate that the dihydrochloride form significantly enhances aqueous solubility compared to its free base .
1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride has several potential scientific applications:
Pyridazine (a six-membered ring with two adjacent nitrogen atoms) and piperidine (a saturated six-membered nitrogen heterocycle) constitute privileged scaffolds in anticancer drug design. Their fusion creates synergistic pharmacological advantages:
Table 1: Key Molecular Properties of Pyridazine and Piperidine Scaffolds
Property | Pyridazine | Piperidine | Hybrid Advantage |
---|---|---|---|
Dipole Moment | 4.22 D | 1.17 D | Enhanced target binding affinity |
pKa | 2.3 (basic) | 10.8 (basic) | Tunable ionization state |
Solubility | Moderate | High (salt forms) | Improved bioavailability |
Common Modifications | 3-/4-substitution | N-/3-amino functionalization | Dual vector derivatization |
Recent studies highlight pyridazine-piperidine hybrids in epigenetic modulators (e.g., JMJD6 inhibitors) and metabolic disruptors (e.g., glutaminase inhibitors). For example, IPN60090, a clinical-stage glutaminase-1 inhibitor, incorporates pyridazine to exploit π-stacking in the allosteric pocket, demonstrating nanomolar potency [1] [9].
SHP2 (PTPN11), a non-receptor tyrosine phosphatase, regulates critical oncogenic pathways—including RAS/ERK, PI3K/AKT, and PD-1/PD-L1. Its activation requires relief of autoinhibition: in the basal state, the N-SH2 domain occludes the catalytic PTP domain. Upon phospho-ligand binding (e.g., GAB1), N-SH2 undergoes conformational release, exposing the catalytic site [2] [3] [8]. 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride targets this dynamic:
Table 2: SHP2 Inhibitors and Their Structural Targets
Inhibitor | Chemical Class | Target Site | Clinical Stage |
---|---|---|---|
SHP099 | Triazolo-pyrazine | N-SH2/PTP interface | Preclinical |
TNO155 | Pyrazine-carboxamide | N-SH2/PTP interface | Phase II |
RMC-4630 | Pyridazine-piperazine | C-SH2/PTP linker | Phase I/II |
1-(Pyridazin-3-yl)piperidin-3-amine | Pyridazine-piperidine | N-SH2 hinge region | Research |
The piperidine 3-amine moiety enables tumor microenvironment modulation. By inhibiting SHP2 in T-cells, hybrids block PD-1-mediated immunosuppression, converting "cold" tumors to immunoresponsive states. Concurrently, they suppress tumor-associated macrophage M2 polarization via CSF-1R pathway interference [8].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8